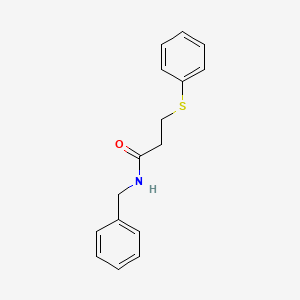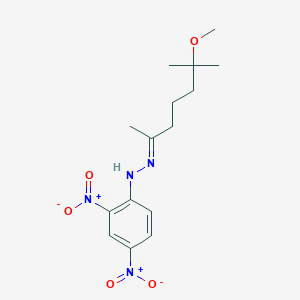![molecular formula C21H19N3O2 B5794280 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, also known as DPP, is a heterocyclic compound with potential therapeutic applications in the field of medicine. It is a pyrazolopyrimidine derivative that has been synthesized and studied for its biological activities.
Mécanisme D'action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its high potency and specificity towards its target enzymes and proteins. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. One direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Another direction is to explore its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis. Furthermore, future research could focus on improving the solubility and bioavailability of this compound to enhance its therapeutic efficacy.
In conclusion, this compound is a heterocyclic compound that has potential therapeutic applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves the reaction of 3,4-dimethoxybenzaldehyde, 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-amine, and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps involving the formation of an imine intermediate, followed by cyclization and deprotection to yield the final product.
Applications De Recherche Scientifique
7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-20(15-7-5-4-6-8-15)21-22-12-11-17(24(21)23-14)16-9-10-18(25-2)19(13-16)26-3/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAZJBJOQRVCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)

![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)
![N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)

![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)


![3-chloro-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5794275.png)
![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)

